synthesis of 6-Boc-2,6-diazabicyclo[3.2.0]heptane
synthesis of 6-Boc-2,6-diazabicyclo[3.2.0]heptane
An In-depth Technical Guide to the Synthesis of 6-Boc-2,6-diazabicyclo[3.2.0]heptane
Abstract
The 2,6-diazabicyclo[3.2.0]heptane scaffold is a conformationally constrained diamine that has garnered significant interest in medicinal chemistry as a valuable building block for a diverse range of biologically active molecules. Its rigid structure allows for precise orientation of substituents, making it an attractive core for the design of ligands targeting various receptors and enzymes. This guide provides a comprehensive overview of a plausible and robust synthetic route to 6-Boc-2,6-diazabicyclo[3.2.0]heptane, a key intermediate where the N6 nitrogen is selectively protected with a tert-butyloxycarbonyl (Boc) group, allowing for further functionalization at the N2 position. The synthesis leverages a photochemical [2+2] cycloaddition as the key ring-forming step, followed by a strategic deprotection and selective protection sequence. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the 2,6-diazabicyclo[3.2.0]heptane Core
The bicyclo[3.2.0]heptane ring system is a recurring motif in a variety of natural products and synthetic compounds with notable biological activity. The incorporation of two nitrogen atoms at the 2 and 6 positions introduces a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as points for further chemical modification. This rigidified diamine structure is often utilized as a bioisostere for more flexible aliphatic diamines, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.
The target molecule, 6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5), is a particularly useful synthetic intermediate. The Boc protecting group at the N6 position is stable under a wide range of reaction conditions but can be readily removed with acid. This orthogonal protecting group strategy allows for selective manipulation of the N2 nitrogen, making it a versatile precursor for the synthesis of compound libraries in drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
The core of our synthetic strategy revolves around the construction of the fused cyclobutane-pyrrolidine ring system. A powerful and well-established method for the formation of cyclobutane rings is the photochemical [2+2] cycloaddition of two alkene moieties.[1] Therefore, we envisioned that the 2,6-diazabicyclo[3.2.0]heptane skeleton could be formed through an intramolecular photochemical cycloaddition of a suitably substituted N-allyl-N-vinylamine precursor.
To achieve the desired 6-Boc protected final product, a careful selection of protecting groups for the nitrogen atoms during the synthesis is paramount. We propose a strategy that employs a benzyl (Bn) group as a temporary protecting group on one of the nitrogens. The benzyl group is stable to the conditions of the photochemical cycloaddition and can be selectively removed via hydrogenolysis. This will yield the free diamine, which can then be selectively protected at the N6 position with a Boc group. This approach is outlined in the synthetic scheme below.
Synthetic Pathway and Mechanistic Considerations
The proposed synthetic route is a multi-step process beginning from readily available starting materials. Each step is designed to be high-yielding and scalable.
Caption: Synthetic pathway for 6-Boc-2,6-diazabicyclo[3.2.0]heptane.
Step 1: Synthesis of the Acyclic Precursor
The synthesis begins with the protection of allylamine with a benzyl group, followed by alkylation with 2-bromo-1,1-dimethoxyethane. The dimethoxyethyl group serves as a stable precursor to the reactive vinyl group needed for the photocycloaddition.
Step 2: Intramolecular [2+2] Photocycloaddition
This is the key step in the synthesis. The acetal of C is hydrolyzed under acidic conditions to generate an aldehyde, which is in equilibrium with its enamine tautomer D . Upon irradiation with UV light (typically >300 nm to avoid decomposition) in the presence of a triplet sensitizer like acetone, the enamine undergoes an intramolecular [2+2] cycloaddition with the allyl group to form the desired bicyclic skeleton E .[1][2] The reaction proceeds through a diradical intermediate, and the cis-fused ring system is generally the thermodynamically favored product.
Step 3: Deprotection and Selective Boc-Protection
The benzyl group on the N2 nitrogen of E is removed by catalytic hydrogenation over palladium on carbon to yield the free diamine F . The final step is the selective mono-protection of the N6 nitrogen with a Boc group. This can be achieved by first treating the diamine with one equivalent of a strong acid, such as HCl, to protonate the more basic/less sterically hindered nitrogen (typically the secondary amine in the pyrrolidine ring).[3][4] Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) leads to the selective protection of the remaining free amine, yielding the final product G .
Detailed Experimental Protocols
Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Photochemical reactions should be carried out in a quartz reaction vessel with appropriate cooling and a suitable UV lamp.
Protocol 4.1: Synthesis of N-Allyl-N-benzylamine (B)
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To a solution of allylamine (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.5 eq).
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Cool the mixture to 0 °C and add benzyl bromide (BnBr, 1.05 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford B .
Protocol 4.2: Synthesis of N-Allyl-N-(2,2-dimethoxyethyl)-N-benzylamine (C)
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To a solution of B (1.0 eq) in MeCN, add K₂CO₃ (2.5 eq) and a catalytic amount of potassium iodide (KI).
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Add 2-bromo-1,1-dimethoxyethane (1.2 eq) and heat the mixture to reflux for 24 hours.
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Monitor the reaction by TLC. Upon completion, cool to room temperature, filter the solid, and concentrate the filtrate.
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Purify the crude product by column chromatography to yield C .
Protocol 4.3: Synthesis of 2-Benzyl-2,6-diazabicyclo[3.2.0]heptane (E)
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Dissolve C (1.0 eq) in a mixture of toluene and a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux with a Dean-Stark trap to remove methanol and water, driving the formation of the enamine D .
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After 4 hours, cool the reaction, neutralize with triethylamine (Et₃N), and concentrate to remove toluene.
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Dissolve the crude enamine in acetone (which also acts as a sensitizer).
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Irradiate the solution in a quartz vessel with a high-pressure mercury lamp (λ > 300 nm) at 0-10 °C for 12-24 hours, while bubbling with nitrogen.
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Monitor the reaction by GC-MS. Upon completion, concentrate the solvent and purify the crude product by column chromatography to give E .
Protocol 4.4: Synthesis of 2,6-Diazabicyclo[3.2.0]heptane (F)
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Dissolve E (1.0 eq) in methanol (MeOH).
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Add palladium on carbon (10 wt% Pd/C, 0.1 eq).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
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Filter the catalyst through Celite and concentrate the filtrate to obtain the crude diamine F , which is often used in the next step without further purification.
Protocol 4.5: Synthesis of 6-Boc-2,6-diazabicyclo[3.2.0]heptane (G)
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Dissolve the crude diamine F (1.0 eq) in MeOH at 0 °C.
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Slowly add a solution of HCl in MeOH (1.0 M, 1.0 eq) and stir for 30 minutes.
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Add Et₃N (1.1 eq) followed by a solution of Boc₂O (1.05 eq) in MeOH.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Concentrate the reaction mixture, add water, and extract with dichloromethane (DCM).
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Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to afford the final product G as a solid or oil.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| C | C₁₅H₂₃NO₂ | 249.35 | ¹H NMR: signals for allyl, benzyl, and dimethoxyethyl groups. |
| E | C₁₂H₁₆N₂ | 188.27 | ¹H NMR: disappearance of alkene signals, appearance of cyclobutane protons. MS (EI): m/z = 188 [M]⁺. |
| F | C₅H₁₀N₂ | 98.15 | MS (ESI): m/z = 99 [M+H]⁺. |
| G | C₁₀H₁₈N₂O₂ | 198.26 | ¹H NMR: characteristic signal for Boc group at ~1.4 ppm. MS (ESI): m/z = 199 [M+H]⁺. |
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 6-Boc-2,6-diazabicyclo[3.2.0]heptane. The key photochemical [2+2] cycloaddition offers an efficient entry into the strained bicyclic core, and the subsequent deprotection and selective protection steps allow for the isolation of the desired orthogonally protected diamine. This intermediate is a valuable tool for medicinal chemists, enabling the synthesis of a wide array of novel compounds for biological evaluation. Further optimization of the photochemical step, such as exploring different sensitizers or flow chemistry setups, could lead to improved yields and scalability. The principles outlined herein can also be adapted for the synthesis of substituted derivatives of the 2,6-diazabicyclo[3.2.0]heptane scaffold, further expanding its utility in drug discovery.
References
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Ha, H. J., Lee, S. K., Park, Y. S., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
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Verdugo, D., Medrano, J., & Córdova, A. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-70. Available at: [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
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Koutentis, P. A., & Ioannou, T. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(15), 10185–10196. Available at: [Link]
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Jacquet, O., et al. (2011). Design and Synthesis of Novel Scaffolds and Building Blocks. IRIS. Available at: [Link]
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